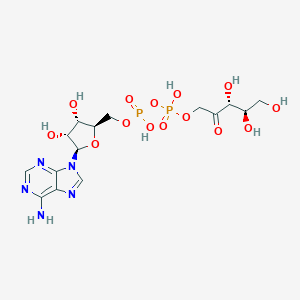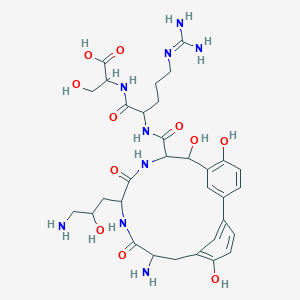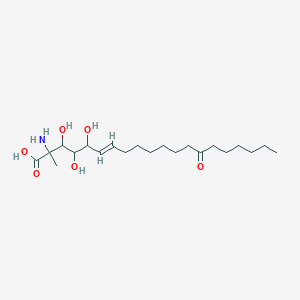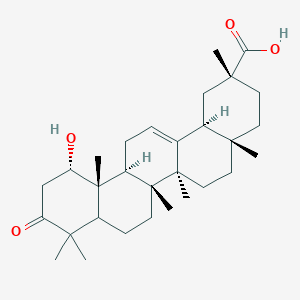![molecular formula C27H58NO5P B234211 (2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate CAS No. 144260-36-6](/img/structure/B234211.png)
(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate, commonly known as MOPE, is a phospholipid that has been synthesized and studied for its potential applications in scientific research. MOPE is a zwitterionic surfactant that is soluble in both aqueous and organic solvents, making it a versatile compound for use in a variety of experimental settings.
Mechanism of Action
The mechanism of action of MOPE is not fully understood, but it is believed to interact with other lipids and proteins in cell membranes and to affect membrane fluidity and stability. MOPE is also thought to form micelles and other aggregates in solution, which can affect the behavior of other molecules that interact with it.
Biochemical and Physiological Effects:
MOPE has been shown to have a variety of biochemical and physiological effects, including the ability to stabilize proteins, to enhance membrane fluidity, and to affect the activity of membrane-bound enzymes. MOPE has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MOPE in lab experiments is its versatility and solubility in both aqueous and organic solvents. This makes it a useful compound for a variety of experimental settings. However, one limitation of using MOPE is that it can be difficult to work with due to its tendency to form aggregates and micelles in solution, which can affect the behavior of other molecules that interact with it.
Future Directions
There are many potential future directions for research on MOPE, including the development of new methods for synthesizing and purifying the compound, the study of its interactions with other lipids and proteins in cell membranes, and the development of new materials and nanoparticles based on MOPE. Additionally, the antimicrobial properties of MOPE make it a potential candidate for use in the development of new antibiotics and other antimicrobial agents.
Synthesis Methods
MOPE can be synthesized using a variety of methods, including the reaction of 2-(trimethylazaniumyl)ethanol with 2-methoxy-3-octadecoxypropyl phosphinic acid. This reaction results in the formation of MOPE as a white solid, which can be purified using column chromatography or other standard techniques.
Scientific Research Applications
MOPE has been studied for its potential applications in a variety of scientific research fields, including biochemistry, biophysics, and materials science. In biochemistry, MOPE has been used as a model membrane lipid to study the interactions between lipids and proteins. In biophysics, MOPE has been used as a surfactant to stabilize proteins and to study the structure and function of membranes. In materials science, MOPE has been used as a building block for the synthesis of functionalized nanoparticles and other materials.
properties
CAS RN |
144260-36-6 |
|---|---|
Molecular Formula |
C27H58NO5P |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(2-methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C27H58NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 |
InChI Key |
HFCLNDBBRHCTQD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC |
Other CAS RN |
144615-60-1 |
synonyms |
(2-methoxy-3-octadecyloxy)propyl-1-phosphocholine (2-methoxy-3-octadecyloxy)propyl-1-phosphonocholine MeODPr-PC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)

![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)